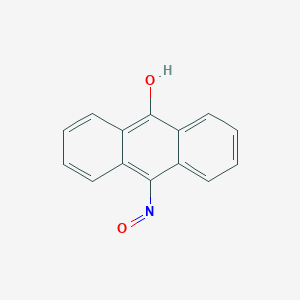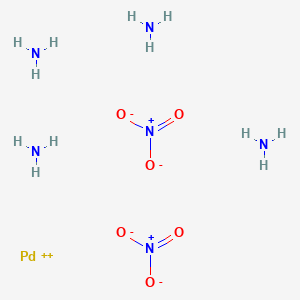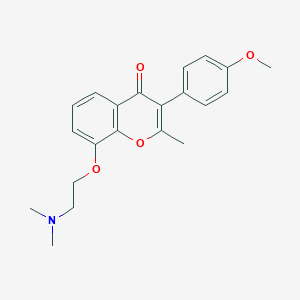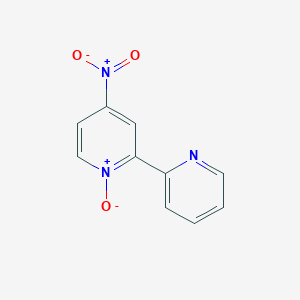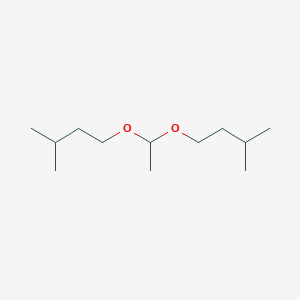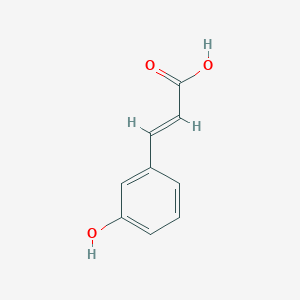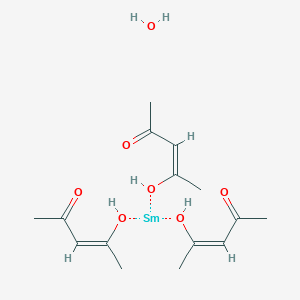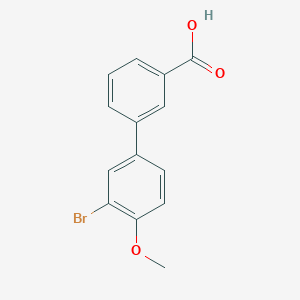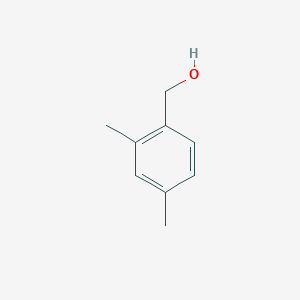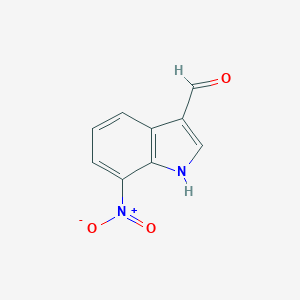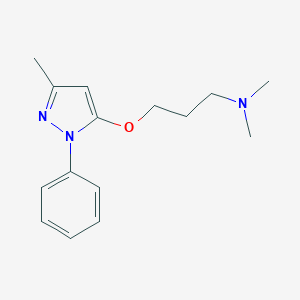
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole, commonly known as DMPA, is a synthetic compound that belongs to the class of pyrazole derivatives. DMPA is widely used in scientific research for its unique biochemical and physiological effects.
Mecanismo De Acción
DMPA exerts its pharmacological effects by binding to and inhibiting the activity of GPR18 and GPR55. GPR18 is expressed in various immune cells, including T cells, B cells, and monocytes, and plays a role in the regulation of immune function and inflammation. GPR55 is expressed in various tissues, including the brain, immune cells, and cancer cells, and has been implicated in the regulation of pain, inflammation, and cancer.
Efectos Bioquímicos Y Fisiológicos
DMPA has been shown to modulate various biochemical and physiological processes, including immune function, inflammation, pain, and cancer. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in the treatment of autoimmune diseases and inflammatory disorders. DMPA has also been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPA is a useful pharmacological tool for investigating the role of GPR18 and GPR55 in various physiological and pathological processes. DMPA is a selective antagonist of GPR18 and GPR55, which allows for the specific inhibition of these receptors without affecting other GPCRs. However, DMPA has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of DMPA in scientific research. One potential application is in the development of novel therapeutics for autoimmune diseases and inflammatory disorders. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in these conditions. Another potential application is in the development of anticancer therapies. DMPA has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. Finally, further research is needed to elucidate the precise mechanisms of action of DMPA and its potential interactions with other GPCRs.
Métodos De Síntesis
DMPA can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction yields DMPA as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DMPA has been widely used in scientific research as a pharmacological tool to investigate the role of G protein-coupled receptors (GPCRs) in various physiological and pathological processes. DMPA is a selective antagonist of the G protein-coupled receptor 18 (GPR18), which has been implicated in the regulation of immune function, inflammation, and cancer. DMPA has also been used to study the role of GPR55, another GPCR that is involved in the regulation of pain, inflammation, and cancer.
Propiedades
Número CAS |
15083-53-1 |
|---|---|
Nombre del producto |
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole |
Fórmula molecular |
C15H21N3O |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C15H21N3O/c1-13-12-15(19-11-7-10-17(2)3)18(16-13)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Clave InChI |
BIWPDVUYEQYUMI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






